molecular formula C11H12O3 B1333362 2'-(Allyloxy)-6'-hydroxyacetophenone CAS No. 23226-84-8

2'-(Allyloxy)-6'-hydroxyacetophenone

Cat. No.: B1333362
CAS No.: 23226-84-8
M. Wt: 192.21 g/mol
InChI Key: TUAFVBIAAHXPIS-UHFFFAOYSA-N
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Description

2’-(Allyloxy)-6’-hydroxyacetophenone is an organic compound characterized by the presence of an allyloxy group and a hydroxy group attached to an acetophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Allyloxy)-6’-hydroxyacetophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and allyl bromide.

    Allylation Reaction: The hydroxy group of 2-hydroxyacetophenone is reacted with allyl bromide in the presence of a base, such as potassium carbonate, to form the allyloxy derivative.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2’-(Allyloxy)-6’-hydroxyacetophenone may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2’-(Allyloxy)-6’-hydroxyacetophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carbonyl group in the acetophenone moiety can be reduced to form an alcohol.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of 2’-(allyloxy)-6’-oxoacetophenone.

    Reduction: Formation of 2’-(allyloxy)-6’-hydroxy-1-phenylethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’-(Allyloxy)-6’-hydroxyacetophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-(Allyloxy)-6’-hydroxyacetophenone involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2-Allyloxyphenol: Shares the allyloxy group but lacks the acetophenone moiety.

    6-Hydroxyacetophenone: Contains the hydroxy and acetophenone groups but lacks the allyloxy group.

Uniqueness

2’-(Allyloxy)-6’-hydroxyacetophenone is unique due to the combination of the allyloxy and hydroxy groups on the acetophenone backbone, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-(2-hydroxy-6-prop-2-enoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-7-14-10-6-4-5-9(13)11(10)8(2)12/h3-6,13H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAFVBIAAHXPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1OCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379445
Record name 1-{2-Hydroxy-6-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23226-84-8
Record name 1-{2-Hydroxy-6-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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